
H-Tyr-Ala-Gly-Phe-Met-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-Tyr-Ala-Gly-Phe-Met-OH is a pentapeptide consisting of the amino acids tyrosine, alanine, glycine, phenylalanine, and methionine. Peptides like this one play crucial roles in various biological processes and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Ala-Gly-Phe-Met-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process involves:
Activation of the carboxyl group: of the incoming amino acid using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: the activated amino acid to the free amine group of the resin-bound peptide.
Deprotection: of the amino group to allow the next amino acid to be added.
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error.
化学反应分析
Types of Reactions
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds (if present) can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Enzymatic or chemical methods for site-directed mutagenesis.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
Chemistry
Peptides like H-Tyr-Ala-Gly-Phe-Met-OH are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation and stability .
Biology
In biological research, these peptides are used to study protein-protein interactions , enzyme-substrate specificity, and cellular signaling pathways .
Medicine
Peptides have therapeutic potential in treating various diseases. For example, similar peptides are studied for their analgesic properties and potential use in pain management .
Industry
In the industrial sector, peptides are used in the development of biomaterials and as components in cosmetic formulations .
作用机制
The mechanism of action of peptides like H-Tyr-Ala-Gly-Phe-Met-OH involves their interaction with specific receptors or enzymes in the body. For instance, similar peptides can bind to opioid receptors, modulating pain perception and other physiological responses . The molecular targets and pathways involved often include G-protein coupled receptors (GPCRs) and downstream signaling cascades .
相似化合物的比较
Similar Compounds
H-Tyr-Gly-Gly-Phe-Met-OH: (Methionine-enkephalin)
H-Tyr-Gly-Gly-Phe-Leu-OH: (Leucine-enkephalin)
Uniqueness
H-Tyr-Ala-Gly-Phe-Met-OH is unique due to the presence of alanine, which can influence its structural conformation and biological activity compared to other similar peptides .
Conclusion
This compound is a versatile peptide with significant applications in scientific research, medicine, and industry. Its unique structure and reactivity make it a valuable compound for various studies and potential therapeutic uses.
属性
CAS 编号 |
63058-21-9 |
|---|---|
分子式 |
C28H37N5O7S |
分子量 |
587.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21-,22-,23-/m0/s1 |
InChI 键 |
MHNSNPIYASDSCR-ZMVGRULKSA-N |
手性 SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
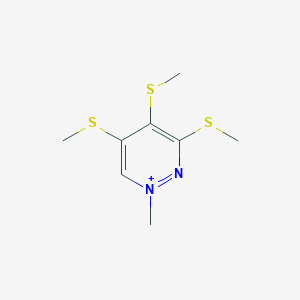
![1-Bromo-4-[(4-heptylphenyl)ethynyl]benzene](/img/structure/B14504951.png)
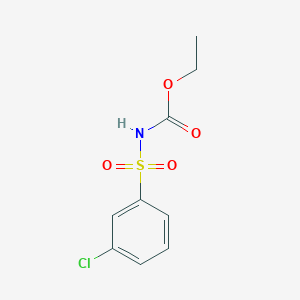

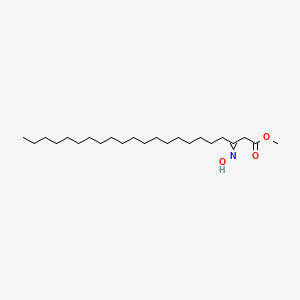
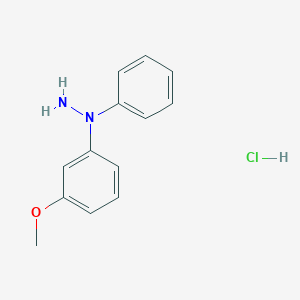
![N-[2-[(2-acetamidophenyl)diselanyl]phenyl]acetamide](/img/structure/B14504987.png)
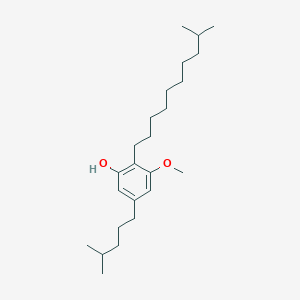

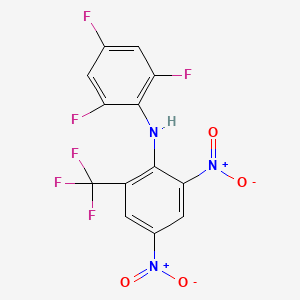
![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
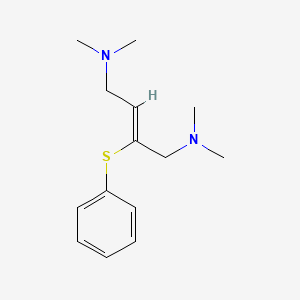
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethyl]-1,2,4-triazole;nitric acid](/img/structure/B14505010.png)
